(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine is a synthetic organic compound notable for its biphenyl structure with fluorine and methyl substituents. This compound is classified under aromatic amines and is of interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry and materials science.
The compound can be synthesized from commercially available precursors through various synthetic routes, often involving reactions such as electrophilic aromatic substitution and reductive amination. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
This compound falls within the category of aromatic amines, which are characterized by the presence of an amine group attached to an aromatic ring. Its molecular formula is with a molecular weight of approximately 215.27 g/mol.
The synthesis of (3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine typically involves several key steps:
The molecular structure of (3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine can be represented as follows:
CC1=C(C=CC(=C1)C2=CC=C(C=C2)CN)F
This structure features a biphenyl backbone with a methanamine group at one end and both fluorine and methyl groups at specific positions on the aromatic rings.
(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine involves its interactions at the molecular level, where the presence of fluorine affects electronic properties and reactivity. These modifications can influence the binding affinity to biological targets, making it valuable in drug design and development.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine has potential applications across several fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5